molecular formula C21H24 B14596384 9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene CAS No. 61608-93-3

9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene

Katalognummer: B14596384
CAS-Nummer: 61608-93-3
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: LXIANOQWRBIPMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene is a chemical compound known for its unique structure and properties. It contains a fused ring system with both cyclohexane and dihydropyran rings, and a phenyl group attached to the ninth carbon atom

Eigenschaften

CAS-Nummer

61608-93-3

Molekularformel

C21H24

Molekulargewicht

276.4 g/mol

IUPAC-Name

10-methyl-10-phenyl-2,3,4,4a,9,9a-hexahydro-1H-anthracene

InChI

InChI=1S/C21H24/c1-21(18-11-3-2-4-12-18)19-13-7-5-9-16(19)15-17-10-6-8-14-20(17)21/h2-5,7,9,11-13,17,20H,6,8,10,14-15H2,1H3

InChI-Schlüssel

LXIANOQWRBIPMA-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCCCC2CC3=CC=CC=C31)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the fused ring system . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Analyse Chemischer Reaktionen

9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications across different fields:

Wirkmechanismus

The mechanism by which 9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the fused ring system play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene include:

These compounds highlight the uniqueness of 9-Methyl-9-phenyl-1,2,3,4,4A,9,9A,10-octahydroanthracene in terms of its specific substitutions and structural features.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.